Cas no 1854838-30-4 (1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane)

1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane 化学的及び物理的性質
名前と識別子
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- 1854838-30-4
- EN300-1133362
- 1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane
- 1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane
-
- インチ: 1S/C11H21BrO2/c1-8(2)11(13-3)7-14-10-6-4-5-9(10)12/h8-11H,4-7H2,1-3H3
- InChIKey: OVAQLJAJVNYNQO-UHFFFAOYSA-N
- ほほえんだ: BrC1CCCC1OCC(C(C)C)OC
計算された属性
- せいみつぶんしりょう: 264.07249g/mol
- どういたいしつりょう: 264.07249g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1133362-2.5g |
1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |
1854838-30-4 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1133362-0.05g |
1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |
1854838-30-4 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
Enamine | EN300-1133362-10g |
1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |
1854838-30-4 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1133362-0.5g |
1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |
1854838-30-4 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1133362-5g |
1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |
1854838-30-4 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1133362-1.0g |
1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |
1854838-30-4 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1133362-0.1g |
1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |
1854838-30-4 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1133362-1g |
1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |
1854838-30-4 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1133362-0.25g |
1-bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane |
1854838-30-4 | 95% | 0.25g |
$906.0 | 2023-10-26 |
1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane 関連文献
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentaneに関する追加情報
1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane (CAS No. 1854838-30-4)
1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane, also known by its CAS registry number CAS No. 1854838-30-4, is a complex organic compound with a unique structure that combines a cyclopentane ring, a bromine atom, and a substituted ether group. This compound has garnered attention in the field of organic chemistry due to its potential applications in drug discovery, material science, and advanced chemical synthesis.
The molecular structure of 1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane consists of a cyclopentane ring substituted at the 1-position with a bromine atom and at the 2-position with a (2-methoxy-3-methylbutoxy) group. This substitution pattern introduces both electronic and steric effects, which can influence the compound's reactivity and physical properties. The presence of the ether linkage (-O-) in the substituent adds to the compound's versatility, as ether groups are known for their ability to participate in various chemical reactions, including nucleophilic substitutions and eliminations.
Recent studies have highlighted the importance of compounds like 1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane in the development of bioactive molecules. Researchers have explored its potential as an intermediate in the synthesis of pharmaceutical agents, particularly in the design of drugs targeting specific biological pathways. For instance, its bromine atom can serve as a leaving group in substitution reactions, enabling the formation of diverse derivatives that may exhibit pharmacological activity.
In terms of physical properties, CAS No. 1854838-30-4 is typically a solid at room temperature, with a melting point that depends on its molecular weight and structural rigidity. Its solubility in common organic solvents such as dichloromethane and diethyl ether makes it suitable for use in various organic reactions. The compound's stability under different conditions has also been studied, with findings indicating that it remains stable under normal storage conditions but may undergo degradation under harsh acidic or basic environments.
The synthesis of 1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane involves multi-step organic reactions, often starting from readily available cyclopentanol derivatives. The introduction of the bromine atom and the ether substituent requires precise control over reaction conditions to ensure high yields and purity. Techniques such as nucleophilic substitution, oxidation, and protection/deprotection strategies are commonly employed in its synthesis.
One area where this compound has shown promise is in polymer chemistry. The cyclopentane ring provides a rigid framework that can be incorporated into polymer backbones, potentially leading to materials with enhanced mechanical properties. Additionally, the ether group's ability to form hydrogen bonds may contribute to improved intermolecular interactions, making this compound a valuable building block for advanced materials.
In conclusion, 1-Bromo-2-(2-methoxy-3-methylbutoxy)cyclopentane (CAS No. 1854838-30-4) is a versatile organic compound with applications spanning drug discovery, material science, and chemical synthesis. Its unique structure and reactivity make it an interesting target for further research and development across various scientific disciplines.
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